molecular formula C8H10O3S2 B14234982 (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate CAS No. 500552-95-4

(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate

Cat. No.: B14234982
CAS No.: 500552-95-4
M. Wt: 218.3 g/mol
InChI Key: BPSGSUHOEBUJMI-UHFFFAOYSA-N
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Description

(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group attached to an oxathiolane ring, which is further connected to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of a thiol with an oxathiolane derivative under specific conditions. The reaction typically requires a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylacetamide (DMAc) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the sulfanylidene group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate involves its interaction with molecular targets through its sulfanylidene and oxathiolane groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an inhibitor or activator of enzymes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

500552-95-4

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate

InChI

InChI=1S/C8H10O3S2/c1-2-3-7(9)10-4-6-5-13-8(12)11-6/h2-3,6H,4-5H2,1H3

InChI Key

BPSGSUHOEBUJMI-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC1CSC(=S)O1

Origin of Product

United States

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